![molecular formula C12H21N3O2 B2898636 Ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate CAS No. 1975118-70-7](/img/structure/B2898636.png)
Ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate, also known as Etonitazene, is a synthetic opioid analgesic that was first synthesized in the 1950s. It has been used for pain management in various medical settings, but due to its high potential for abuse and addiction, it is now classified as a Schedule I controlled substance in the United States.
Mechanism of Action
Ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate works by binding to opioid receptors in the brain and spinal cord, which reduces the perception of pain. It also activates the reward centers in the brain, which can lead to addiction and dependence.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and euphoria. It can also cause nausea, vomiting, constipation, and other side effects.
Advantages and Limitations for Lab Experiments
Ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate has several advantages for use in lab experiments, including its high potency and selectivity for opioid receptors. However, it also has limitations, including its potential for abuse and addiction, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on Ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate, including the development of new pain management drugs that are less addictive and have fewer side effects. Other areas of research could include investigating the effects of opioids on the brain and developing new treatments for opioid addiction and withdrawal. Additionally, researchers may continue to study the biochemical and physiological effects of this compound to better understand its mechanism of action and potential for abuse.
Synthesis Methods
Ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate is synthesized by reacting 1-methylpyrazole-4-carboxylic acid with diethylamine and ethyl chloroformate. The resulting compound is then purified and crystallized to obtain pure this compound.
Scientific Research Applications
Ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate has been used in scientific research to study the mechanism of action of opioids and to develop new pain management drugs. It has also been used to study the effects of opioids on the brain and to investigate the potential for addiction and abuse.
properties
IUPAC Name |
ethyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-5-15(6-2)9-11-10(8-14(4)13-11)12(16)17-7-3/h8H,5-7,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNOWUDYBHFQRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NN(C=C1C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.